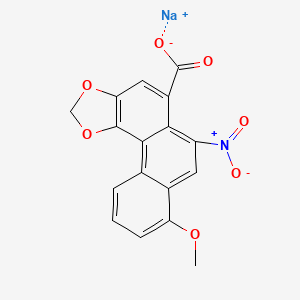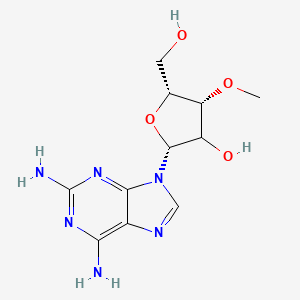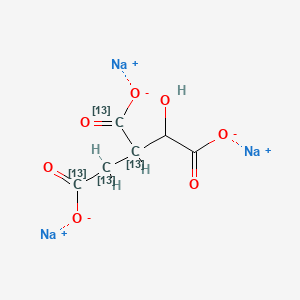
trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate is a chemical compound that is a derivative of citric acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a chelating agent, buffering agent, and emulsifying agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate typically involves the neutralization of citric acid with sodium hydroxide. The reaction is carried out in an aqueous solution, where citric acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the trisodium salt in a crystalline form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is often subjected to further purification processes such as recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: It is employed in biological studies to stabilize proteins and enzymes.
Medicine: It is used in pharmaceutical formulations to enhance the stability and solubility of active ingredients.
Industry: It is used in the food industry as a preservative and flavoring agent, and in the cosmetics industry as a buffering and emulsifying agent
Mechanism of Action
The mechanism of action of trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in unwanted chemical reactions. This chelating property is particularly useful in stabilizing various compounds and preventing oxidative degradation .
Comparison with Similar Compounds
Similar Compounds
Trisodium citrate: Similar in structure but without the isotopic labeling.
Disodium citrate: Contains two sodium ions instead of three.
Monosodium citrate: Contains only one sodium ion.
Uniqueness
Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate is unique due to its isotopic labeling, which makes it particularly useful in tracer studies and other specialized applications where isotopic differentiation is required .
Properties
Molecular Formula |
C6H5Na3O7 |
|---|---|
Molecular Weight |
262.04 g/mol |
IUPAC Name |
trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/i1+1,2+1,3+1,5+1;;; |
InChI Key |
HWMVXEKEEAIYGB-OIDPGGKBSA-K |
Isomeric SMILES |
[13CH2]([13CH](C(C(=O)[O-])O)[13C](=O)[O-])[13C](=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)

![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
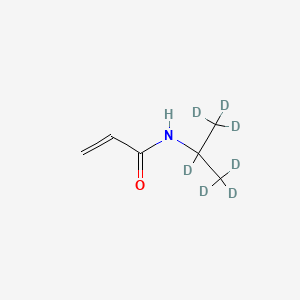
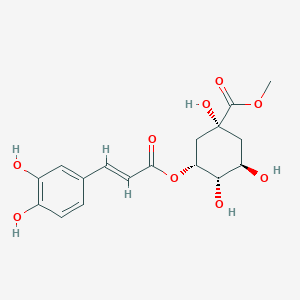
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)
![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
